molecular formula C11H13N B8760277 1,2,7-trimethyl-1H-indole

1,2,7-trimethyl-1H-indole

Cat. No.: B8760277
M. Wt: 159.23 g/mol
InChI Key: DRXVXXORAJHRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,7-Trimethyl-1H-indole is a substituted indole derivative characterized by methyl groups at the 1-, 2-, and 7-positions of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key spectral data for this compound derivatives are reported in the literature. For instance, 13C-NMR (CDCl3) reveals distinct shifts for methyl-bearing carbons (e.g., δ 47.45 ppm for CH2 groups) and aromatic carbons (e.g., δ 109.46 ppm for C-7) . High-resolution mass spectrometry (HRMS) confirms the molecular formula C15H15N2 (accurate mass: 223.1225), consistent with methyl-substituted indole frameworks .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2,7-trimethylindole

InChI

InChI=1S/C11H13N/c1-8-5-4-6-10-7-9(2)12(3)11(8)10/h4-7H,1-3H3

InChI Key

DRXVXXORAJHRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

The following table summarizes key differences between 1,2,7-trimethyl-1H-indole and structurally related indole derivatives:

Compound Molecular Formula Key Substituents 13C-NMR (CDCl3) Highlights HRMS Data
This compound C15H15N2 1-, 2-, 7-CH3 δ 47.45 (CH2), 109.46 (C-7), 144.88 (C-NH2) 223.1225 [M+H]+ (CI)
Nitro-substituted analogue C15H13N2O2 1-, 2-, 7-CH3; NO2 δ 147.14 (C-NO2), 133.52 (C-1’), 134.14 (C-3’) 253.0979 [M+H]+ (CI)
Triazole-functionalized indole C19H19N4O 3-(Triazolylethyl) δ 55.3 (OCH3), 50.7 (CH2-N), 26.6 (CH2) 319.1559 [M+H]+ (FAB)

Key Observations:

  • Electronic Effects: The nitro-substituted analogue (C15H13N2O2) exhibits significant downfield shifts in 13C-NMR (δ 147.14 ppm for C-NO2) compared to the NH2-bearing 1,2,7-trimethyl derivative (δ 144.88 ppm), reflecting the electron-withdrawing nature of the nitro group .
  • Steric Considerations: The triazole-functionalized indole (C19H19N4O) introduces a bulky substituent at the 3-position, leading to distinct shifts for CH2-N (δ 50.7 ppm) and OCH3 (δ 55.3 ppm) groups . In contrast, methyl groups in this compound contribute to simpler splitting patterns in aromatic regions.
  • Synthesis Complexity: this compound derivatives are synthesized via straightforward alkylation protocols , whereas triazole-functionalized indoles require multi-step click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) with moderate yields (~30%) .

Functional Group Impact on Reactivity

  • Nitro vs. Amino Groups: The nitro-substituted derivative (C15H13N2O2) may exhibit reduced nucleophilicity compared to the NH2-bearing analogue due to electron withdrawal, affecting its utility in further functionalization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.